molecular formula C18H14BrNO5 B2766557 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 329701-43-1

2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2766557
CAS No.: 329701-43-1
M. Wt: 404.216
InChI Key: IROPGVFJFRRZJA-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione (CAS 329701-43-1) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C18H14BrNO5 and a molecular weight of 404.22 g/mol, this compound is a derivative of the 1H-isoindole-1,3(2H)-dione (phthalimide) pharmacophore, a scaffold recognized for its significant pharmacological potential and favorable safety profile as it is not associated with the teratogenicity of other imide structures . The core phthalimide structure is extensively documented in scientific literature for its diverse bioactivity, serving as a key moiety in the design of novel therapeutic agents . Research into phthalimide derivatives similar to this compound has demonstrated a broad spectrum of promising biological activities, including significant antinociceptive effects in various in vivo pain models such as tonic (formalin test), neurogenic (capsaicin and glutamate tests), and neuropathic pain (oxaliplatin-induced and streptozotocin-induced neuropathy) . Furthermore, such analogs have shown anti-inflammatory potential, including the ability to reduce COX-2 expression in LPS-stimulated macrophages . The 4-bromo-2,5-dimethoxyphenyl moiety incorporated into this molecule may also be of interest to researchers studying the metabolism and biochemical pathways of phenethylamine-based structures . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5/c1-24-15-8-13(19)16(25-2)7-12(15)14(21)9-20-17(22)10-5-3-4-6-11(10)18(20)23/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROPGVFJFRRZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as toluene or xylene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It acts as a selective partial agonist for 5-HT2A and 5-HT2C serotonin receptors. This interaction leads to alterations in neurotransmitter levels and brain connectivity, which may underlie its psychoactive and therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The target compound is compared to five structurally related isoindole-1,3-dione derivatives (Table 1). Variations in substituents significantly influence physicochemical and functional properties:

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol)
Target compound (329701-43-1) 4-Bromo-2,5-dimethoxy C₁₈H₁₄BrNO₅ 412.21
2-(2,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione (19555-15-8) 2,5-Dimethoxy (no bromine) C₁₆H₁₃NO₄ 283.28
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione (2314-77-4) 2-Methoxy (no bromine) C₁₅H₁₁NO₃ 253.25
2-[(2-Bromo-4-chlorophenoxy)methyl]-1H-isoindole-1,3(2H)-dione (N/A) 2-Bromo-4-chloro (ether linkage) C₁₅H₉BrClNO₃ 366.59
2-[2-(4-Bromophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione (794-43-4) 4-Bromo (no methoxy) C₁₆H₁₀BrNO₃ 368.16
Key Observations:

Halogenation: Bromine enhances molecular weight and may improve binding affinity in biological systems. For example, the bromine-free analog 2314-77-4 has a lower molar mass (253.25 g/mol) .

Polarity and Solubility: The target compound’s polar surface area (PSA = 54.45 Ų) is higher than non-methoxylated analogs (e.g., 794-43-4), suggesting improved water solubility due to methoxy groups .

Thermal Stability :

  • The target compound’s boiling point (502.6°C) is significantly higher than smaller analogs like 2314-77-4, likely due to increased molecular weight and halogen-induced intermolecular forces .

Functional Implications

  • The 4-bromo-2,5-dimethoxy motif may mimic tyrosine residues in enzyme-binding pockets .
  • Material Science : High thermal stability (boiling point >500°C) makes it suitable for high-temperature applications, such as polymer additives or flame retardants .

Biological Activity

Introduction

The compound 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is an isoindole derivative with potential biological significance due to its unique structural features, including a bromo-substituted phenyl group and an isoindole core. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C18H14BrNO5
  • Molecular Weight : Approximately 396.24 g/mol
  • IUPAC Name : 2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]isoindole-1,3-dione

Biological Activity Overview

Research indicates that compounds structurally similar to This compound exhibit a range of biological activities. These include:

  • Anticancer Activity : Preliminary studies suggest potential anticancer effects through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains.
  • Neuroprotective Effects : Investigations into its role as an acetylcholinesterase inhibitor indicate potential applications in treating neurodegenerative diseases like Alzheimer's.

The mechanism of action involves selective interactions with serotonin receptors (5-HT2A and 5-HT2C), which may influence neurotransmitter levels and brain connectivity. This interaction is crucial for understanding the compound's psychoactive properties and therapeutic potential.

Comparative Biological Activities of Isoindole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAChE InhibitorTBD
DonepezilAChE Inhibitor1.12
Isoindoline AAnticancer<10
Isoindoline BAntibacterialTBD

Case Studies

  • Neurodegenerative Disease Models :
    • A study evaluated the efficacy of isoindole derivatives in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that derivatives with similar structures to This compound displayed promising inhibitory activities against these enzymes, suggesting potential for Alzheimer's therapy .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that compounds within the same class exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups was correlated with enhanced activity .

Research Findings

Recent research has focused on the synthesis and characterization of various isoindole derivatives, including the compound . Key findings include:

  • Synthesis Techniques : The synthesis typically involves the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with phthalic anhydride under reflux conditions in solvents like toluene or xylene.
  • Biological Evaluation : Compounds were subjected to molecular docking studies to predict their binding affinities to biological targets such as AChE and BuChE. The best-performing derivatives showed IC50 values indicating strong inhibitory potential .

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous isoindole-dione derivatives are prepared by reacting phthalimide precursors with substituted phenacyl bromides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases like sodium acetate. Optimization involves controlling temperature (e.g., 80–100°C), reaction time (4–10 hours), and stoichiometric ratios to achieve yields of 60–80% .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of techniques:

  • ^1H/^13C NMR : Confirm substituent integration and chemical shifts (e.g., aromatic protons at δ 7.82–7.90 ppm for isoindole-dione; methoxy groups at δ ~3.8 ppm) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
  • Melting Point : Compare observed values (e.g., 188–189°C for similar derivatives) to literature .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What solvent systems are suitable for recrystallization?

Polar solvents like ethanol, benzene, or DMSO are effective. For example, recrystallization from benzene yields high-purity crystals (67% recovery) .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the 4-bromo-2,5-dimethoxyphenyl group on reactivity?

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare Mulliken charges on the bromine and methoxy groups to assess electron-withdrawing/donating effects .
  • Experimental Probes : Perform substituent-swapping experiments (e.g., replacing Br with Cl or methoxy with ethoxy) and monitor reaction kinetics .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Dose-Response Profiling : Test the compound across a broad concentration range (nM–μM) in cellular assays to identify non-linear effects.
  • Metabolite Analysis : Use LC-MS to detect degradation products that may interfere with activity measurements .
  • Target Validation : Combine siRNA knockdown with competitive binding assays to confirm specificity for suspected targets (e.g., kinase enzymes) .

Q. How can the compound’s thermal stability be evaluated for long-term storage?

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds.
  • Accelerated Aging Studies : Store samples at 40°C/75% relative humidity for 6 months and monitor purity via HPLC .

Q. What computational tools are recommended for predicting intermolecular interactions (e.g., protein binding)?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding poses. Validate with MM/GBSA free-energy calculations .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability .

Methodological Considerations for Data Reproducibility

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Strict Stoichiometric Control : Use calibrated syringes for liquid reagents and analytical balances for solids.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
  • QC Checkpoints : Perform TLC or inline IR spectroscopy at intermediate stages to monitor reaction progress .

Q. What analytical techniques are critical for verifying stereochemical purity?

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol gradients.
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as done for related isoindole-diones .

Emerging Research Applications

Q. Can this compound serve as a photoaffinity probe for target identification?

Yes, if modified with a photoactivatable group (e.g., diazirine) at the oxoethyl chain. Post-irradiation, crosslinked protein targets can be identified via click chemistry and pull-down assays .

Q. How might structural modifications enhance its pharmacokinetic properties?

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP from ~3.5 to <2, improving aqueous solubility.
  • Prodrug Derivatization : Mask the isoindole-dione moiety with ester groups to enhance oral bioavailability .

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